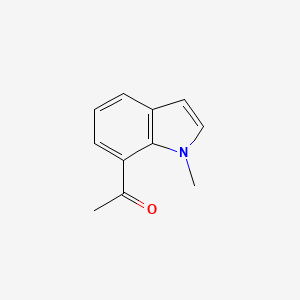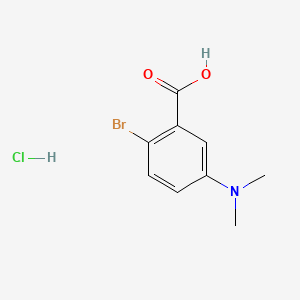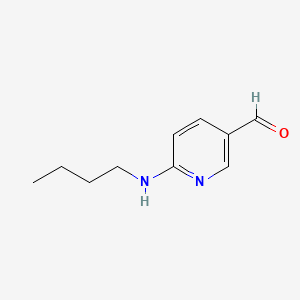![molecular formula C14H10ClNS B572114 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile CAS No. 1237083-91-8](/img/structure/B572114.png)
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H10ClNS. It is a derivative of benzonitrile, featuring a chloro group and a methylsulfanyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-4-nitrobenzonitrile with a methylsulfanyl-substituted phenyl compound under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Sulfones or sulfoxides.
Reduction: Amines.
Aplicaciones Científicas De Investigación
2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in its mechanism of action by forming hydrogen bonds or participating in nucleophilic attacks .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methylsulfanyl)benzonitrile: Similar structure but lacks the phenyl group.
2-Chloro-5-(methylsulfanyl)benzamide: Contains an amide group instead of a nitrile group.
4-Chlorobenzylsulfonyl chloride: Features a sulfonyl chloride group instead of a nitrile group .
Propiedades
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFSJOXTVBOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742684 |
Source


|
| Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237083-91-8 |
Source


|
| Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)







![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)


